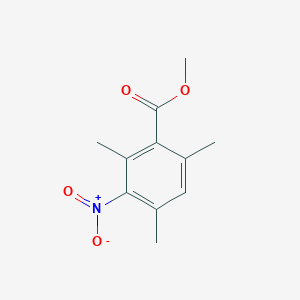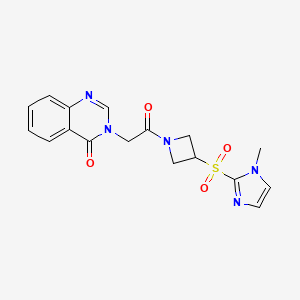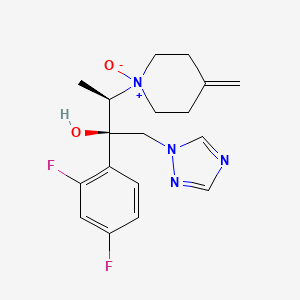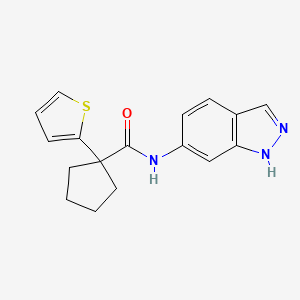
Methyl 2,4,6-trimethyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-trimethyl-3-nitrobenzoate is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . This compound contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
This compound contains 29 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 29 bonds, including 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitro group (aromatic) .Aplicaciones Científicas De Investigación
Alternative to Nitromethane as Solvent
- Study : An Alternative to Nitromethane as Solvent: The Promoting Influence of Nitro-Functionalized Imidazolium Salts for Synthesis and Catalysis (Ren et al., 2011).
- Findings : This study explores nitro-functionalized imidazolium salts, including derivatives related to Methyl 2,4,6-trimethyl-3-nitrobenzoate, as alternatives to nitromethane. These salts enhance various organic and catalytic reactions and can be recovered and reused efficiently.
Synthesis of Nitroisocoumarins
- Study : 5-Nitroisocoumarins from Tandem Castro–Stephens Coupling—6-endo-dig Cyclisation of 2-iodo-3-nitrobenzoic Acid and Arylethynes and Ring-Closure of Methyl 2-alkynyl-3-nitrobenzoates with Electrophiles (Woon et al., 2006).
- Findings : This research describes the synthesis of 3-aryl-5-nitroisocoumarins, involving reactions of 2-iodo-3-nitrobenzoic acid and derivatives similar to this compound. The study demonstrates the potential of these compounds in producing pharmacologically relevant derivatives.
Synthesis of Azobenzenes
- Study : Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes (Priewisch & Rück-Braun, 2005).
- Findings : This research outlines the conditions for producing nitrosoarenes, essential for synthesizing azobenzenes. Compounds related to this compound show efficacy in the catalytic oxidation process involved in these syntheses.
Synthesis of Lanthanide-carboxylate Polymeric Complexes
- Study : Three Novel 1D Lanthanide-Carboxylate Polymeric Complexes: Syntheses, Crystal Structures and Magnetic Analyses (Tian et al., 2013).
- Findings : This study discusses the synthesis of novel lanthanide coordination complexes using 4-methyl-3-nitrobenzoic acid. These complexes, related to this compound, show unique antiferromagnetic behaviors and potential applications in material sciences.
Liquid Chromatography Applications
- Study : Methylated Cyclodextrins as Mobile Phase Additives in Liquid Chromatography (Tanaka et al., 1985).
- Findings : Methylated derivatives of cyclodextrins, related to this compound, improve the separation of isomers in liquid chromatography, indicating their potential as effective mobile phase additives.
Spectroscopy and Solubility Analysis
- Study : Computation of Abraham Model Solute Descriptors for 3-Methyl-4-nitrobenzoic Acid from Measured Solubility Data (Acree et al., 2017).
- Findings : This study focuses on the solubility of 3-methyl-4-nitrobenzoic acid in various solvents, providing valuable data for compounds like this compound, which are crucial for understanding their chemical properties and applications.
Propiedades
IUPAC Name |
methyl 2,4,6-trimethyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCQHUTGCJJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)
![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2955915.png)



![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)
![N'-({[(4-chlorobenzyl)oxy]imino}methyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetohydrazide](/img/structure/B2955921.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)
![6-{N-methyl-N-[(1-methylpyrazol-4-yl)methyl]carbamoyl}cyclohex-3-enecarboxylic acid](/img/structure/B2955926.png)
![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)
